

Application Notes and Protocols for N-Cbz-L-leucine Protecting Group Strategy

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Compound of Interest

Compound Name: *N-[(Phenylmethoxy)carbonyl]-L-leucine*

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These application notes provide a comprehensive guide to the use of N-Benzylloxycarbonyl-L-leucine (N-Cbz-L-leucine) as a key building block in peptide synthesis and other areas of organic chemistry. This document outlines the strategic application of the Cbz protecting group, detailed experimental protocols for its introduction and removal, and quantitative data to inform synthetic planning.

Introduction to the Cbz Protecting Group Strategy

The Benzylloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic synthesis, particularly in the assembly of peptides.^[1] Introduced by Bergmann and Zervas, its utility lies in its stability under a variety of reaction conditions and its facile, selective removal.^[2] The Cbz group is introduced by reacting an amine with benzyl chloroformate under basic conditions.^[1]

N-Cbz-L-leucine is a derivative where the amino group of L-leucine is protected by the Cbz group. This protection strategy is crucial for preventing unwanted side reactions at the N-terminus during peptide bond formation, allowing for the controlled and sequential elongation of a peptide chain.^[3] Its applications are extensive in the synthesis of complex peptides, including potential antitumor agents and peptidomimetics, making it a vital tool in drug discovery and development.^[4]

A key advantage of the Cbz group is its orthogonality with other common amine protecting groups such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). The Cbz group is stable under the acidic conditions used to remove Boc groups and the basic conditions for Fmoc group cleavage, enabling selective deprotection in the synthesis of complex molecules.[\[2\]](#)

Physicochemical Properties of N-Cbz-L-leucine

Property	Value	Reference
CAS Number	2018-66-8	[5]
Molecular Formula	C14H19NO4	[5]
Molecular Weight	265.30 g/mol	[5]
Appearance	Colorless to light yellow viscous liquid or weak solid	[4] [6]
Solubility	Soluble in chloroform, DMSO, methanol, and other common organic solvents. Not miscible or difficult to mix in water.	[6]
Storage	2-8°C	[6]

Experimental Protocols

Protection of L-leucine with Benzyl Chloroformate (Cbz-Cl)

This protocol describes the N-protection of L-leucine using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

- L-leucine
- Benzyl chloroformate (Cbz-Cl)

- Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF)
- Water
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- 0.1 N Hydrochloric acid (HCl)

Procedure:

- Dissolve L-leucine in a 2:1 mixture of THF and water.
- Add 2.0 equivalents of sodium bicarbonate to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add 1.5 equivalents of benzyl chloroformate (Cbz-Cl) to the cooled solution.
- Stir the reaction mixture at 0 °C for 20 hours.
- Dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude N-Cbz-L-leucine.
- Purify the product by silica gel column chromatography if necessary. A reported yield for this type of reaction is approximately 90%.

Deprotection of N-Cbz-L-leucine

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis, which offers mild and clean reaction conditions. Alternative methods using strong acids are

available for substrates that are not compatible with hydrogenation.

This protocol describes the removal of the Cbz group using palladium on carbon (Pd/C) as a catalyst and hydrogen gas.

Materials:

- N-Cbz-L-leucine
- 10% Palladium on carbon (Pd/C)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (H₂)
- Celite

Procedure:

- Dissolve N-Cbz-L-leucine in methanol.
- Carefully add 10% Pd/C to the solution (typically 5-10 mol%).
- Stir the mixture under an atmosphere of hydrogen gas (1 atm, balloon) at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the Celite pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain the deprotected L-leucine.

This protocol is for the acidic cleavage of the Cbz group and is suitable for substrates that are sensitive to catalytic hydrogenation.

Materials:

- N-Cbz-L-leucine
- 33% Hydrogen bromide in acetic acid (HBr/AcOH)
- Diethyl ether

Procedure:

- Dissolve the N-Cbz-L-leucine in a 33% solution of HBr in acetic acid.
- Stir the resulting mixture at room temperature for 20 minutes to a few hours, monitoring by TLC.
- Upon completion, add diethyl ether to the reaction mixture to precipitate the L-leucine hydrobromide salt.
- Isolate the precipitate by filtration or decantation.
- Wash the solid with diethyl ether and dry under vacuum.

Quantitative Data

The efficiency of Cbz protection and deprotection can vary depending on the substrate and reaction conditions. The following tables provide a summary of representative yields.

Table 1: Yields of Cbz Protection of Various Amines

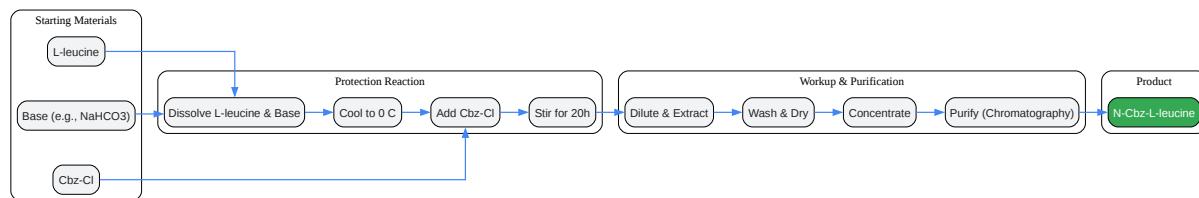
Amine Substrate	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Phenylalanine	NaHCO3	THF/H2O	0	20	90
1,2,3,6-tetrahydropyridine	NaOH	Water	0 to RT	3	High
Various aliphatic amines	-	Water	RT	0.03-0.17	90-96
Various aromatic amines	-	Water	RT	0.08-0.25	88-94

Table 2: Comparison of Cbz Deprotection Methods and Yields

Deprotection Method	Reagents	Solvent	Temperature (°C)	Time	Yield (%)
Catalytic Hydrogenolysis	10% Pd/C, H2 (1 atm)	Methanol	Room Temp.	1-4 h	~95
Transfer Hydrogenolysis	10% Pd/C, Ammonium formate	Methanol	Room Temp.	1-2 h	>90
Acidic Cleavage	33% HBr/AcOH	Acetic Acid	Room Temp.	0.3-2 h	High
Lewis Acid Cleavage	AlCl3	HFIP	Room Temp.	0.5-3 h	85-95

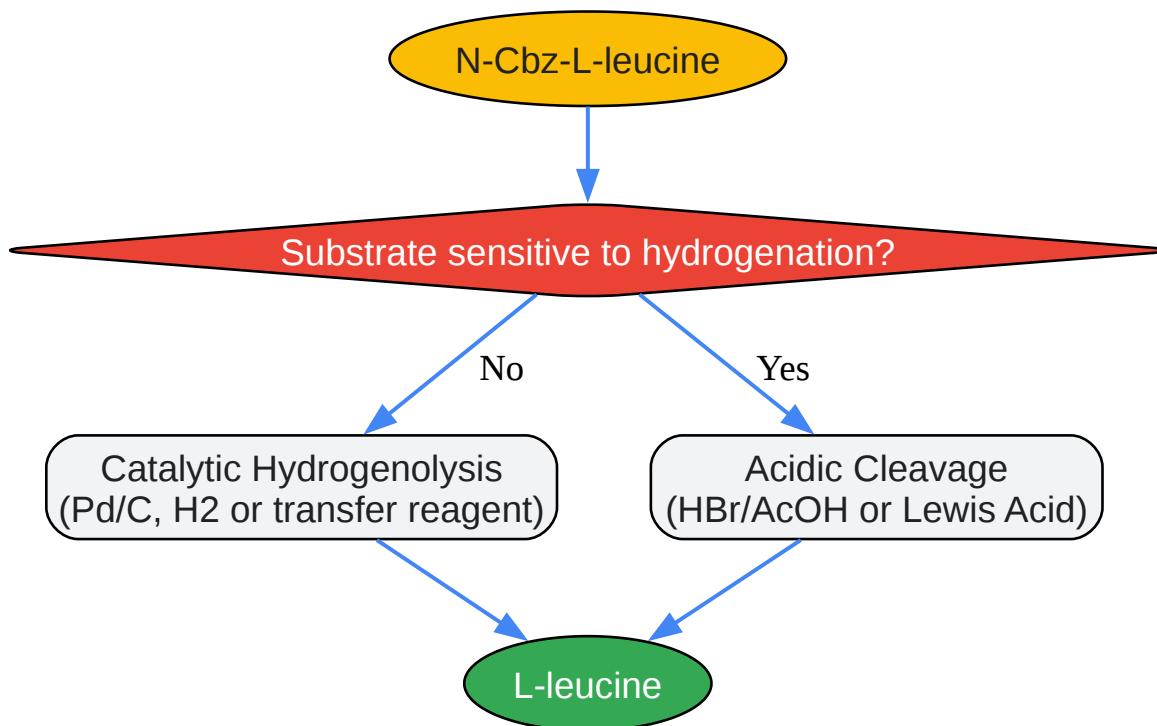
Visualized Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows in a protecting group strategy using N-Cbz-L-leucine.

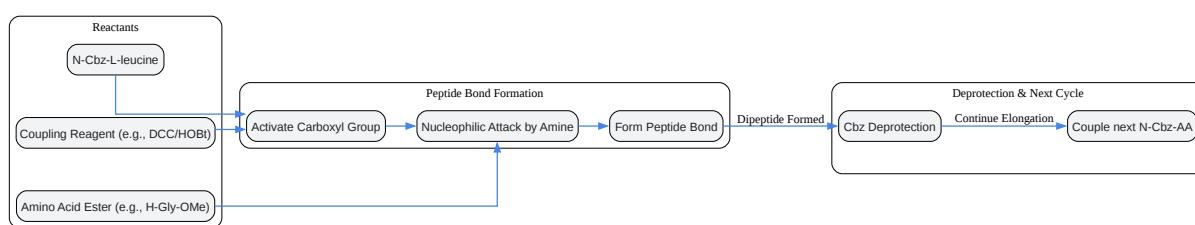


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Caption: Workflow for the N-protection of L-leucine using Cbz-Cl.

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Caption: Decision-making workflow for Cbz deprotection.

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